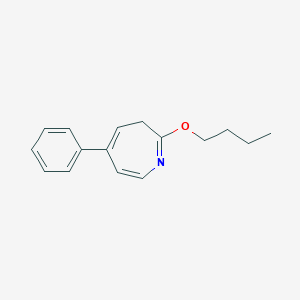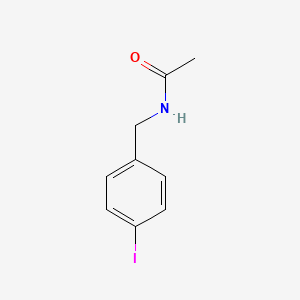![molecular formula C21H30FNO3 B8352750 [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate](/img/structure/B8352750.png)
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[410]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclo[4.1.0]heptane ring system: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the dimethylaminomethyl group: This step often involves a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Esterification: The final step involves the esterification of 2,2-Dimethyl-propionic acid with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
科学研究应用
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. The fluorine atom on the phenyl ring can enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but lacking the bicyclo[4.1.0]heptane ring and fluorine atom.
3-Dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]heptane: Lacks the ester and fluorine functionalities.
5-Fluoro-phenyl esters: Compounds with similar ester and fluorine functionalities but different core structures.
Uniqueness
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is unique due to its combination of a bicyclo[4.1.0]heptane ring, dimethylaminomethyl group, ester functionality, and fluorine atom. This unique combination of functional groups and structural features makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C21H30FNO3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30FNO3/c1-20(2,3)19(24)26-17-10-15(9-16(22)11-17)21(25)14(12-23(4)5)7-6-13-8-18(13)21/h9-11,13-14,18,25H,6-8,12H2,1-5H3 |
InChI 键 |
JFSNOVAAGIPTBR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C2(C(CCC3C2C3)CN(C)C)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
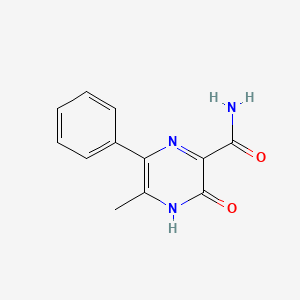
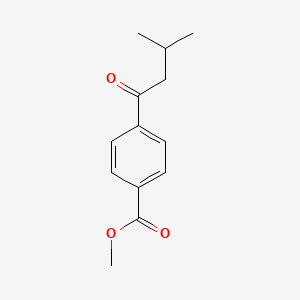
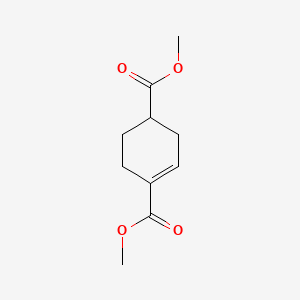
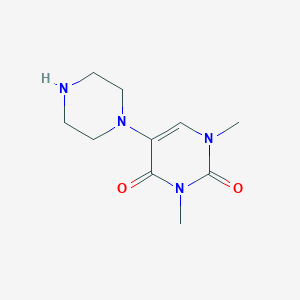
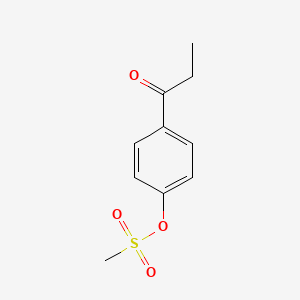
![4-[2-(2-Piperidyl)-ethyl]-quinoline](/img/structure/B8352693.png)
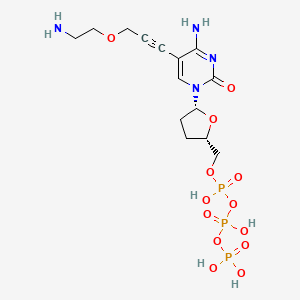
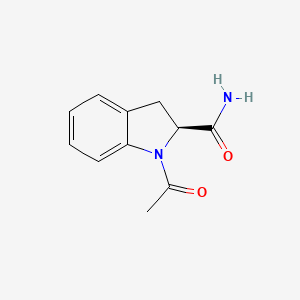
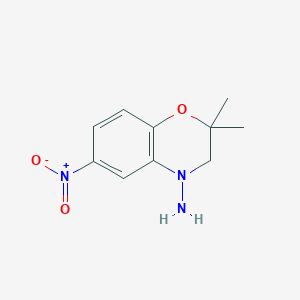
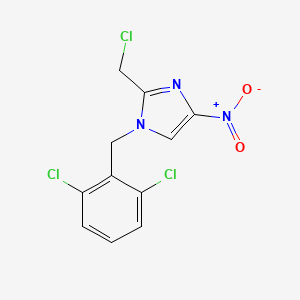
![2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline](/img/structure/B8352744.png)
![Methyl 4-({[(cis-4-aminocyclohexyl)carbonyl]amino}methyl)benzoate](/img/structure/B8352757.png)
